molecular formula C7H13N B2863171 5,5-Dimethyl-2,3,4,5-tetrahydropyridine CAS No. 37414-92-9

5,5-Dimethyl-2,3,4,5-tetrahydropyridine

Cat. No.: B2863171
CAS No.: 37414-92-9
M. Wt: 111.188
InChI Key: VIMYVOBHTUYEND-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2,3,4,5-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C7H13N It is a derivative of tetrahydropyridine, characterized by the presence of two methyl groups at the 5th position of the tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2,3,4,5-tetrahydropyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,2-dimethyl-1,3-propanediamine with formaldehyde under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyridine and piperidine derivatives, which can have significant biological and chemical properties.

Scientific Research Applications

5,5-Dimethyl-2,3,4,5-tetrahydropyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-2,3,4,5-tetrahydropyridine is unique due to the presence of the two methyl groups at the 5th position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and make it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

5,5-dimethyl-3,4-dihydro-2H-pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7(2)4-3-5-8-6-7/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMYVOBHTUYEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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